N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2-(trifluoromethyl)benzamide
Description
The exact mass of the compound this compound is 362.09906016 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2/c18-17(19,20)13-7-3-1-5-11(13)15(25)21-9-10-24-16(26)12-6-2-4-8-14(12)22-23-24/h1-8H,9-10H2,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXMOEONBJFXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound F6559-7982, also known as N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2-(trifluoromethyl)benzamide, primarily targets the GPR139 receptor . GPR139 is a G-protein coupled receptor that plays a crucial role in various biological processes.
Mode of Action
F6559-7982 acts as an agonist of the GPR139 receptor. This means it binds to the receptor and activates it, triggering a series of biochemical reactions within the cell. The exact nature of these reactions and the resulting changes are currently under investigation.
Biological Activity
N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, summarizing relevant research findings, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C18H15F3N4O3
- CAS Number : 880812-17-9
The presence of the benzotriazine moiety is significant for its biological activities, as this class of compounds is known for various pharmacological effects.
Antibacterial Activity
Research has indicated that derivatives of benzotriazine compounds exhibit notable antibacterial properties. For instance, studies have evaluated their effectiveness against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The synthesized compounds showed comparable or superior activity to established antibiotics like norfloxacin and chloramphenicol .
The mechanism by which benzotriazine derivatives exert their antibacterial effects often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis. The specific interactions at the molecular level are still under investigation but may involve binding to bacterial ribosomes or other essential cellular components.
GPR139 Modulation
Recent patents have highlighted the role of benzotriazine derivatives in modulating GPR139, a G protein-coupled receptor implicated in various physiological processes. Compounds targeting this receptor may be beneficial in treating disorders related to metabolic syndrome and neurodegenerative diseases .
Antifungal Activity
In addition to antibacterial properties, some studies have reported antifungal activity against pathogens such as Candida albicans. These findings suggest that the compound could be a candidate for broader antimicrobial applications .
Study 1: Antimicrobial Evaluation
A series of benzotriazine derivatives were synthesized and evaluated for their antimicrobial efficacy. The study utilized a two-fold serial dilution technique to determine minimum inhibitory concentrations (MICs). Results indicated that several compounds exhibited MIC values lower than those of standard antibiotics, suggesting enhanced potency .
Study 2: GPR139 Modulation
In a study focusing on the modulation of GPR139, it was found that certain benzotriazine derivatives could effectively activate or inhibit this receptor. This modulation was linked to potential therapeutic effects in conditions such as obesity and anxiety disorders .
Research Findings Summary Table
| Study | Activity | Target Organism/Pathway | Findings |
|---|---|---|---|
| Study 1 | Antibacterial | Staphylococcus aureus, E. coli | Compounds showed lower MICs than standard antibiotics |
| Study 2 | GPR139 Modulation | GPR139 receptor | Indicated potential therapeutic applications in metabolic disorders |
Q & A
Q. What are the optimal synthetic routes for N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2-(trifluoromethyl)benzamide?
A multi-step synthesis is recommended, involving:
- Step 1 : React O-benzyl hydroxylamine hydrochloride with a base (e.g., K₂CO₃) in CH₂Cl₂ under ice-cooled conditions to generate intermediate 1.
- Step 2 : Introduce p-trifluoromethyl benzoyl chloride to form intermediate 2.
- Step 3 : Use sodium pivalate in acetonitrile to yield the final product.
Critical parameters include temperature control (<0°C for Step 1) and inert atmosphere to minimize hydrolysis. Hazardous reagents (e.g., dichloromethane, p-trifluoromethyl benzoyl chloride) require rigorous risk assessments .
Q. What safety protocols are essential when handling this compound?
- Hazard Analysis : Conduct a pre-experiment risk assessment for reagents like O-benzyl hydroxylamine hydrochloride (mutagenic potential) and sodium pivalate (explosive decomposition risk). Follow guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011) .
- PPE : Use nitrile gloves, safety goggles, and fume hoods. Store the compound away from light and heat due to decomposition risks .
Q. How should stability issues be managed during storage?
- Storage Conditions : Keep at -20°C under nitrogen to prevent thermal degradation. Avoid prolonged exposure to ambient light, as DSC data indicate exothermic decomposition above 25°C .
Advanced Research Questions
Q. How can mutagenicity risks be evaluated for this compound?
- Ames II Testing : Use Salmonella typhimurium strains (e.g., TA98, TA100) to assess frameshift and base-pair substitution mutations. Mutagenicity data for analogous anomeric amides suggest lower risks compared to benzyl chloride, but dose-response curves should be validated .
- Mitigation : Implement secondary containment and monitor airborne particulates during synthesis .
Q. What experimental designs resolve contradictions in synthetic yields?
- Factorial Design : Vary parameters like reaction time (30–120 min), temperature (-10°C to 25°C), and solvent ratios (CH₂Cl₂:acetonitrile from 1:1 to 1:3). Use ANOVA to identify significant factors. For example, excess sodium pivalate (>1.2 equiv.) may improve yields but risks side reactions .
- Data Validation : Cross-validate NMR and LC-MS results to confirm purity and structural integrity .
Q. How can computational modeling enhance understanding of this compound’s reactivity?
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces and HOMO-LUMO gaps. Compare with experimental UV-Vis spectra to predict photostability .
- Docking Simulations : Screen against benzotriazinone-binding enzymes (e.g., PARP inhibitors) using AutoDock Vina to identify potential biological targets .
Q. How should this compound be integrated into a theoretical framework for drug discovery?
- Conceptual Linkage : Align with the "metabolic stabilization" theory by leveraging the trifluoromethyl group’s electron-withdrawing effects to reduce oxidative metabolism. Compare with analogs like fluazuron (a difluorobenzamide insecticide) to assess structure-activity relationships .
- Hypothesis Testing : Design in vitro assays (e.g., CYP450 inhibition) to validate predicted pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
